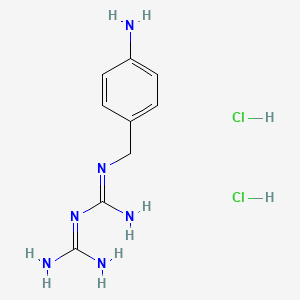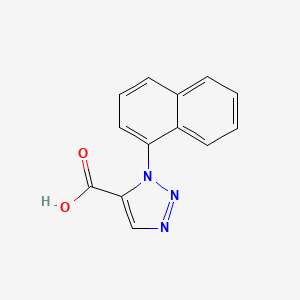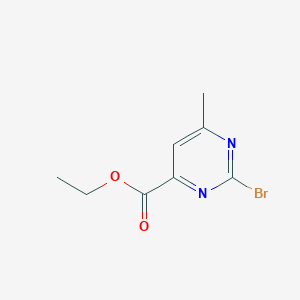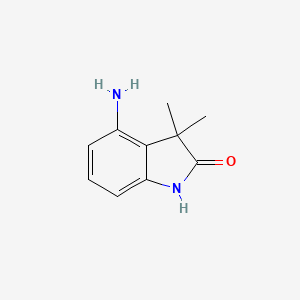
(R)-1-Aminobutan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Aminobutan-2-ol hydrochloride is a chiral amine compound with the molecular formula C4H12ClNO. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of other chemical substances and its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobutan-2-ol hydrochloride typically involves the reduction of ®-1-Aminobutan-2-one using a suitable reducing agent. One common method is the catalytic hydrogenation of the ketone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ®-1-Aminobutan-2-ol hydrochloride may involve more scalable and cost-effective methods. One such method includes the use of enzymatic reduction, where specific enzymes catalyze the reduction of the ketone to the desired amine. This approach offers advantages in terms of selectivity and environmental sustainability.
化学反应分析
Types of Reactions
®-1-Aminobutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-Aminobutan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of ®-1-Aminobutan-2-amine.
Substitution: The hydroxyl group in ®-1-Aminobutan-2-ol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-Aminobutan-2-one.
Reduction: ®-1-Aminobutan-2-amine.
Substitution: ®-1-Chlorobutan-2-ol.
科学研究应用
®-1-Aminobutan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of ®-1-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
(S)-1-Aminobutan-2-ol hydrochloride: The enantiomer of ®-1-Aminobutan-2-ol hydrochloride, with similar chemical properties but different biological activities due to its chiral nature.
1-Aminopropan-2-ol hydrochloride: A structurally similar compound with one less carbon atom, used in similar applications but with different reactivity and properties.
2-Amino-1-butanol hydrochloride: An isomer with the amino group at a different position, leading to different chemical and biological properties.
Uniqueness
®-1-Aminobutan-2-ol hydrochloride is unique due to its specific chiral configuration, which allows for selective interactions with biological molecules. This selectivity can result in distinct biological activities and therapeutic potential compared to its enantiomers and structural isomers.
属性
分子式 |
C4H12ClNO |
|---|---|
分子量 |
125.60 g/mol |
IUPAC 名称 |
(2R)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChI 键 |
UBCLDPPFFXVCKL-PGMHMLKASA-N |
手性 SMILES |
CC[C@H](CN)O.Cl |
规范 SMILES |
CCC(CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



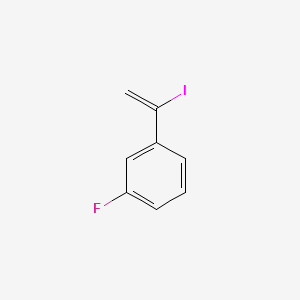
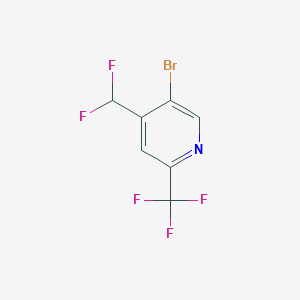
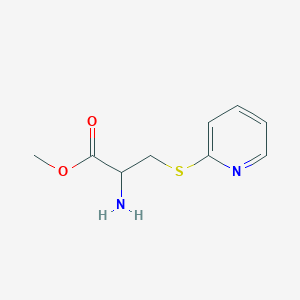
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
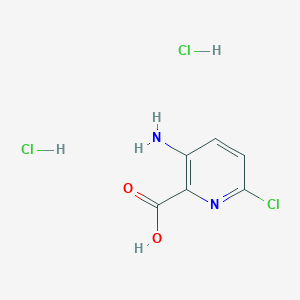
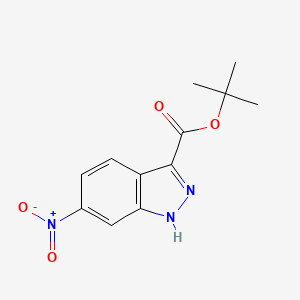
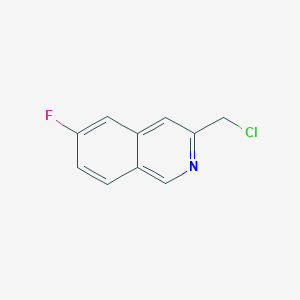
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
